tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate
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Overview
Description
tert-Butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a tert-butyl group and a 3-nitrobenzoyl group, making it a valuable intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Bases: Triethylamine for neutralizing acids formed during reactions.
Solvents: Common solvents include dichloromethane and methanol
Major Products Formed
Reduction: Formation of 4-(3-aminobenzoyl)piperazine-1-carboxylate.
Substitution: Formation of various substituted piperazine derivatives.
Hydrolysis: Formation of piperazine-1-carboxylic acid and tert-butyl alcohol
Scientific Research Applications
tert-Butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the study of piperazine derivatives’ interactions with biological targets.
Industrial Chemistry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The piperazine ring provides conformational flexibility, allowing the compound to fit into different binding sites and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of the 3-nitrobenzoyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions with biological targets, making it a valuable tool in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C16H21N3O5 |
---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-9-7-17(8-10-18)14(20)12-5-4-6-13(11-12)19(22)23/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
UHLSOPRZANQQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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